molecular formula C6H12ClNO2 B1265870 2-Aminoethyl methacrylate hydrochloride CAS No. 2420-94-2

2-Aminoethyl methacrylate hydrochloride

Cat. No. B1265870
CAS RN: 2420-94-2
M. Wt: 165.62 g/mol
InChI Key: XSHISXQEKIKSGC-UHFFFAOYSA-N
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Description

2-Aminoethyl methacrylate hydrochloride is a monomer used in the synthesis of various polymers. It's a key component in developing materials with specific chemical and physical properties for a range of applications, excluding drug use and dosage.

Synthesis Analysis

  • Synthesis of 2-aminoethyl methacrylate-based polymers involves free-radical solution polymerization. A study by Babazadeh (2007) details the copolymerization of 2-hydroxyethyl methacrylate with various monomers using α,α′-azobisisobutyronitrile as an initiator (Babazadeh, 2007).
  • Geurts et al. (2001) synthesized amino-functional methacrylates, including aminoethyl methacrylate, for use in emulsion and solution copolymerization (Geurts et al., 2001).

Molecular Structure Analysis

  • Karabacak et al. (2008) conducted molecular structure analysis of a methacrylate monomer similar to 2-aminoethyl methacrylate using X-ray diffraction, FT-IR, and FT-Raman spectra. These methods are relevant for understanding the molecular structure of 2-aminoethyl methacrylate hydrochloride (Karabacak et al., 2008).

Chemical Reactions and Properties

  • The chemical reactions of poly(2-aminoethyl methacrylate) include degradation in alkaline media, as reported by Thompson et al. (2008). This degradation involves elimination of 2-aminoethanol and formation of 2-hydroxyethyl methacrylamide repeat units (Thompson et al., 2008).

Physical Properties Analysis

  • Perevyazko et al. (2017) studied the physical properties of cationic poly(2-aminoethyl-methacrylate)s, focusing on molecular, conformational, and optical characteristics, which are crucial for understanding the physical behavior of these polymers (Perevyazko et al., 2017).

Chemical Properties Analysis

  • The chemical properties of polymers based on 2-aminoethyl methacrylate can be inferred from the work of Narain and Armes (2002), who reported on the ring-opening reaction of 2-aminoethyl methacrylate with D-gluconolactone, followed by polymerization (Narain & Armes, 2002).
  • He et al. (2007) focused on the homopolymerization and copolymerization of 2-aminoethyl methacrylate, providing insights into its chemical stability and reaction behavior (He et al., 2007).

Scientific Research Applications

Application 1: Biomedical Research and Hydrogels

  • Summary of Application: AMA is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
  • Methods of Application: AMA is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
  • Results or Outcomes: It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .

Application 2: Maintaining Stemness in Human Dental Pulp Stem Cells

  • Summary of Application: AMA-modified hyaluronic acid (HA) hydrogels were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
  • Methods of Application: Two molecular weights (MW) of HA, 18 and 270 kDa, and 25% degree of AMA substitution were used to synthesize the HA macromers and hydrogels . The HA macromers were characterized by 1H NMR, and the AMA-HA hydrogels were synthesized by UV polymerization .
  • Results or Outcomes: The hydrogels maintained the native spherical morphology and stemness of DPSCs when the hydrogels’ storage moduli were in the ranges of 486–681 Pa . The hydrogels increased the expression of the stemness including NANOG and SOX2 of DPSCs (3 and 24 folds, respectively) when their storage modulus was 681.41±92.81 Pa in comparison with DPSCs grown on 2D cell culture plates .

Application 3: Tuning Electrochemical Properties of Silicon Wafers

  • Summary of Application: AMA can be used to synthesize homo and copolymer brushes, which can be used to tune the electrochemical properties of silicon wafers .
  • Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
  • Results or Outcomes: The resulting homo and copolymer brushes can effectively modify the electrochemical properties of silicon wafers .

Application 4: Tissue Engineering

  • Summary of Application: AMA can be used as a precursor to synthesize poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
  • Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
  • Results or Outcomes: The resulting poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds can be used in tissue engineering applications .

Application 5: Tuning Electrochemical Properties of Silicon Wafers

  • Summary of Application: AMA can be used to synthesize homo and copolymer brushes, which can be used to tune the electrochemical properties of silicon wafers .
  • Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
  • Results or Outcomes: The resulting homo and copolymer brushes can effectively modify the electrochemical properties of silicon wafers .

Application 6: Tissue Engineering

  • Summary of Application: AMA can be used as a precursor to synthesize poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
  • Methods of Application: The synthesis involves the use of AMA as a precursor. The exact method would depend on the specific requirements of the experiment .
  • Results or Outcomes: The resulting poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds can be used in tissue engineering applications .

Safety And Hazards

AMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

AMA is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in biomedical research as a crosslinking agent for hydrogels and other biomaterials . The future directions of AMA could involve further exploration of its applications in these areas.

Relevant papers on AMA discuss its use in the synthesis of polymers and copolymers , its production methods , and its applications in various fields .

properties

IUPAC Name

2-aminoethyl 2-methylprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHISXQEKIKSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26747-45-5
Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60883715
Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl methacrylate hydrochloride

CAS RN

2420-94-2
Record name 2-Aminoethyl methacrylate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoethyl methacrylate hydrochloride
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Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1)
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Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1)
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Record name 2-aminoethyl methacrylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOETHYL METHACRYLATE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser were placed 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride, followed by heating to 110° C. with stirring. After the inner temperature reached 110° C., 77.1 g (0.74 mol) of methacryloyl chloride was added dropwise thereto over a period of 30 minutes. After completion of the dropwise addition, the mixture was continued to stir for further 3 hours and then cooled to 0° C. with stirring. The precipitated solid was collected by filtration and then the resulting solid was washed with 300 g of diisopropyl ether. The solid was collected by filtration and then dried under reduced pressure to obtain 85.2 g of 2-aminoethyl 2-methylacrylate hydrochloride.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
77.1 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
D Santo, PV Mendonça, MS Lima… - Molecular …, 2019 - ACS Publications
Incorporation of poly(ethylene glycol) (PEG) into polyplexes has been used as a promising approach to enhance their stability and reduce unwanted interactions with biomolecules. …
Number of citations: 0 pubs.acs.org
MG Torres, JRR Talavera, SV Muñoz… - Vibrational …, 2015 - Elsevier
The present study is aimed to investigate the degree of crystallinity of poly(3-hydroxybutyrate) P(3HB) grafted with poly(2-aminoethyl methacrylate hydrochloride) (PAEMA) chains using …
Number of citations: 0 www.sciencedirect.com
MV Solovskii, MS Borisenko, AY Ershov… - Russian Journal of …, 2017 - Springer
… content of 2aminoethyl methacrylate hydrochloride led to the … with the 2-aminoethyl methacrylate hydrochloride units … copolymerization with 2-aminoethyl methacrylate hydrochloride. …
Number of citations: 0 link.springer.com
L Ionov, A Synytska, E Kaul, S Diez - Biomacromolecules, 2010 - ACS Publications
… We report on the protein-resistant properties of glass substrates coated with novel copolymers of 2-aminoethyl methacrylate hydrochloride and poly(ethylene glycol) methyl ether …
Number of citations: 0 pubs.acs.org
X Wang, Y Chen, W Zhou, Z Huang, Z Guo… - Journal of materials …, 2009 - Springer
… In this article, in order to obtain more regular hollow Au nanospheres, the poly(styrene-co-2-aminoethyl methacrylate hydrochloride) P(St-co-AEMH) nanoparticles synthesized by the …
Number of citations: 0 link.springer.com
IM Grabs, G Schmidt‐Naake - Macromolecular symposia, 2009 - Wiley Online Library
… 2-aminoethyl methacrylate hydrochloride (AEMA) is one of the few primary amino-group containing monomers which are commercially available. Amino-functionalized particles are …
Number of citations: 0 onlinelibrary.wiley.com
X Deng, Y Dai, J Liu, Y Zhou, Z Cheng, Y Chen… - Biomaterials, 2015 - Elsevier
… Accordingly, we utilize a simple and convenient vacuum nano-casting route to fill the cavities with 2-Aminoethyl methacrylate hydrochloride (AMA) monomers and form the cross-linked …
Number of citations: 0 www.sciencedirect.com
ARP Figueiredo, AGPR Figueiredo, NHCS Silva… - Carbohydrate …, 2015 - Elsevier
… et al., 2013), the present work aims at imparting antimicrobial properties to the BC membranes, through the in situ radical polymerization of 2-aminoethyl methacrylate hydrochloride (…
Number of citations: 0 www.sciencedirect.com
M González-Torres, IH Serrano-Aguilar… - Carbohydrate …, 2021 - Elsevier
… Here, a novel CS grafted with poly(2-aminoethyl methacrylate hydrochloride) (CS-g-PAEMA) was developed by gamma radiation-induced graft polymerization. A new polyurethane …
Number of citations: 0 www.sciencedirect.com
J Kadokawa, S Saitou, S Shoda - Carbohydrate polymers, 2005 - Elsevier
… cationic methacrylate monomer, ie 2-aminoethyl methacrylate hydrochloride in the presence of … of sodium alginate with poly(2-aminoethyl methacrylate hydrochloride). Furthermore, the …
Number of citations: 0 www.sciencedirect.com

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